molecular formula C10H22N2O2S B4575279 N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide

N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide

Cat. No.: B4575279
M. Wt: 234.36 g/mol
InChI Key: DWWWRUAYPQFDBB-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C10H22N2O2S and its molecular weight is 234.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.14019912 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rhodium-catalyzed Intramolecular Cyclization

One application involves the use of rhodium catalysts for intramolecular cyclization processes. For instance, the rhodium-catalyzed cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate leads to the formation of sulfonylated unsaturated piperidines, showcasing a novel bond reorganization mechanism. This highlights the compound's role in facilitating complex chemical transformations, providing a concise preparation method for these piperidines (Furukawa et al., 2019).

Coenzyme M Reductase Activity

Another area of application is in the study of coenzyme M reductase systems, where analogues of the compound are investigated for their ability to act as substrates or inhibitors within these systems. This research is significant for understanding the biochemical pathways involved in methane biosynthesis and its potential industrial applications (Gunsalus et al., 1978).

Potassium Channel Blocking Activity

The compound's derivatives have also been evaluated for their potassium channel blocking activity, which is relevant in the development of class III antiarrhythmic agents. This research underscores the compound's pharmacological potential in treating cardiac arrhythmias, demonstrating how modifications to its structure can enhance or reduce its bioactivity (Connors et al., 1991).

Antibacterial Activity

Research into sulfonamide derivatives, including those related to N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, reveals antibacterial properties against both gram-positive and gram-negative bacteria. This application highlights the compound's relevance in developing new antibacterial agents and understanding the structure-activity relationships that govern antibacterial efficacy (Özdemir et al., 2009).

Microbial Metabolism of Methanesulfonic Acid

The microbial metabolism of methanesulfonic acid, a related compound, has been studied to understand its role in the biogeochemical cycling of sulfur. This research is crucial for comprehending how these compounds are broken down in the environment and their impact on microbial growth and sulfur cycling (Kelly & Murrell, 1999).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body.

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-10-4-8-12(9-5-10)7-3-6-11-15(2,13)14/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWRUAYPQFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.